molecular formula C12H13NO2 B8415587 3-Cyano-4-isobutylbenzoic acid

3-Cyano-4-isobutylbenzoic acid

Cat. No.: B8415587
M. Wt: 203.24 g/mol
InChI Key: PPRFRHNRCGDZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-isobutylbenzoic acid is a substituted benzoic acid derivative featuring a cyano (-CN) group at the 3-position and an isobutyl (-CH₂CH(CH₂)₂) group at the 4-position of the aromatic ring. The cyano group is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety, while the isobutyl substituent contributes to lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyano-4-(2-methylpropyl)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-8(2)5-9-3-4-10(12(14)15)6-11(9)7-13/h3-4,6,8H,5H2,1-2H3,(H,14,15)

InChI Key

PPRFRHNRCGDZIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of 3-Cyano-4-isobutylbenzoic acid with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituent Properties
This compound C₁₂H₁₃NO₂ (inferred) ~205 (estimated) -COOH, -CN, -CH₂CH(CH₂)₂ High lipophilicity (isobutyl), strong EWG (-CN)
3-Cyano-4-isopropoxybenzoic acid C₁₁H₁₁NO₃ 205.21 -COOH, -CN, -OCH(CH₃)₂ Moderate lipophilicity (isopropoxy), polar ether linkage
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 -COOH, -OH High polarity (hydroxyl), lower acidity than cyano analogs
3-Amino-4-hydroxybenzoic acid C₇H₇NO₃ 153.13 -COOH, -NH₂, -OH Amphoteric properties (amino and hydroxyl groups)
Caffeic acid C₉H₈O₄ 180.16 -COOH, two -OH, propenoic chain Antioxidant activity, high water solubility

Physicochemical Properties

  • Acidity: The cyano group in this compound lowers the pKa of the carboxylic acid (~2.5–3.5 estimated) compared to 4-hydroxybenzoic acid (pKa ~4.5) due to its electron-withdrawing nature .
  • Lipophilicity : The isobutyl group increases logP (estimated ~2.8) relative to isopropoxy analogs (logP ~1.9), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Cyano-substituted benzoic acids generally exhibit higher thermal stability than amino- or hydroxyl-substituted variants due to reduced hydrogen bonding .

Research Findings and Trends

  • Synthetic Utility: Cyano-substituted benzoic acids are preferred in click chemistry and cross-coupling reactions due to their reactivity .
  • Biological Performance : Isobutyl analogs may exhibit superior metabolic stability compared to alkoxy derivatives, as alkyl chains resist enzymatic cleavage better than ether linkages .
  • Contradictions: While 3-Cyano-4-isopropoxybenzoic acid has documented uses, the lack of direct studies on this compound necessitates caution in extrapolating data.

Q & A

Q. What are the validated synthetic routes for 3-Cyano-4-isobutylbenzoic acid, and how can intermediates be characterized?

  • Methodology :
    • Route Design : Start with substituted benzoic acid precursors (e.g., 4-isobutylbenzoic acid derivatives) and introduce the cyano group via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols) .
    • Intermediate Characterization : Use HPLC (≥95% purity threshold) and FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Validate intermediates via ¹H NMR (e.g., isobutyl proton signals at δ 0.8–1.2 ppm) and LC-MS for molecular ion verification .

Q. How can researchers ensure purity and stability during storage of this compound?

  • Methodology :
    • Purity Assessment : Perform Karl Fischer titration for water content (<0.5%) and TGA to detect decomposition thresholds.
    • Storage Protocols : Store in sealed, moisture-proof containers under inert gas (N₂/Ar) at 2–8°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and periodic HPLC-UV analysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :
    • ¹³C NMR : Identify quaternary carbons (e.g., cyano carbon at ~115–120 ppm, carboxylic acid carbonyl at ~170 ppm).
    • 2D NMR (HSQC/HMBC) : Resolve overlapping signals (common in aromatic regions) and assign substituent positions .
    • Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals or missing peaks)?

  • Methodology :
    • Dynamic NMR : Use variable-temperature ¹H NMR to separate overlapping signals (e.g., C4/C6 aromatic protons) by exploiting temperature-dependent shifts .
    • Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data.
    • Supplementary Techniques : Pair NMR with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodology :
    • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity).
    • In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to track reaction progress and identify bottlenecks.
    • Byproduct Analysis : Characterize side products via GC-MS and adjust stoichiometry or catalyst systems to suppress undesired pathways .

Q. How do steric and electronic effects of the isobutyl and cyano groups influence reactivity in downstream applications?

  • Methodology :
    • Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., 4-methyl or 4-fluoro derivatives) under identical conditions.
    • Hammett Plot Analysis : Correlate substituent σ values with reaction outcomes to quantify electronic effects.
    • Computational Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. What are the best practices for handling discrepancies in toxicity or stability data across studies?

  • Methodology :
    • Meta-Analysis : Aggregate data from peer-reviewed studies and apply QSAR models to predict toxicity endpoints.
    • Experimental Replication : Conduct OECD-compliant assays (e.g., acute toxicity in D. magna) under controlled lab conditions.
    • Uncertainty Quantification : Report confidence intervals for stability data (e.g., shelf-life predictions) using Monte Carlo simulations .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, reaction yields) and statistical metrics (RSD, p-values).
  • Figures : Use High-Resolution Mass Spectra with annotated molecular ions and HPLC chromatograms (baseline-separated peaks).
  • Critical Analysis : Discuss limitations (e.g., solvent effects on NMR, column bleed in GC-MS) and validate methods against NIST standards .

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